![molecular formula C15H18N2O5 B6345251 3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264048-30-7](/img/structure/B6345251.png)
3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Description
3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.12157168 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Ethoxycarbonyl)-1-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, a member of the pyrazole class of compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Formula : C15H18N2O5
- Molecular Weight : 302.31 g/mol
- CAS Number : 1264049-13-9
Synthesis
The compound can be synthesized through various methods that typically involve the reaction of ethyl esters with hydrazines or hydrazones, leading to the formation of pyrazole derivatives. The synthetic routes may vary based on the desired substituents on the pyrazole ring.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain pyrazole compounds showed antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Pyrazole A | Bacillus cereus | 32 |
Pyrazole B | Micrococcus luteus | 128 |
These findings suggest that modifications on the pyrazole ring can enhance antibacterial potency, highlighting the importance of functional groups in determining biological activity.
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation .
Case Studies
-
Case Study on Antibacterial Activity
A recent study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy. Among them, one compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics. This compound's structure was modified to include electron-withdrawing groups, which enhanced its interaction with bacterial cell walls . -
Case Study on Anti-inflammatory Effects
Another research project focused on the anti-inflammatory potential of a series of pyrazole derivatives. The results indicated that certain derivatives significantly reduced edema in animal models when administered at specific dosages. The mechanism involved COX inhibition and modulation of inflammatory cytokines .
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-ethoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-21-11-7-5-10(6-8-11)17-13(14(18)19)9-12(16-17)15(20)22-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDLTDTEOEVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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